Hydrogenperoxide(1-)

Beschreibung

Significance and Interdisciplinary Relevance of Hydroperoxide Anion Chemistry

The chemistry of the hydroperoxide anion is of great importance across multiple scientific disciplines. In atmospheric chemistry, HO2- and its conjugate acid, the hydroperoxyl radical (HO2·), are central to the chemical cycles that govern the composition of the troposphere and stratosphere. acs.org They are involved in reactions that produce and consume ozone and influence the lifetimes of other important trace gases. copernicus.orgacs.org The self-reaction of hydroperoxyl radicals is a major source of atmospheric hydrogen peroxide. researchgate.net

In biological systems, the hydroperoxide anion is part of the complex network of reactive oxygen species that are involved in both normal physiological processes and pathological conditions. worktribe.commdpi.comresearchgate.netnih.gov ROS, including species related to HO2-, act as signaling molecules but can also cause oxidative damage to lipids, proteins, and DNA when present in excess. wikipedia.orgnih.govwikipedia.org The interplay between superoxide (B77818), hydrogen peroxide, and the hydroperoxide anion is critical in the context of oxidative stress and cellular damage. nih.govresearchgate.net

In the realm of synthetic chemistry, hydroperoxides (in their protonated or salt forms) are utilized as oxidizing agents. wikipedia.org For instance, organic hydroperoxides are key reagents in the industrial production of epoxides, such as in the Halcon process for manufacturing propylene (B89431) oxide. wikipedia.org Hydrogen peroxide itself, the precursor to the hydroperoxide anion, is considered a "green" chemical as its reactions typically produce only water as a byproduct. evonik.com

Nomenclature and Distinction of Hydroperoxide Anion (HO2-) from Related Reactive Oxygen Species (ROS)

Precise nomenclature is critical for distinguishing the hydroperoxide anion from other closely related reactive oxygen species. The term "hydroperoxide" can broadly refer to the hydroperoxide anion (HO2-), its salts, the neutral hydroperoxyl radical (HO2·), or organic compounds with the formula ROOH. wikipedia.org The anion itself, with the chemical formula HO2-, is specifically referred to as hydrogenperoxide(1-), hydroperoxide anion, or dioxidanide. easychem.orglookchem.comlookchem.com It is the conjugate base of hydrogen peroxide (H2O2). nih.gov

Reactive oxygen species are a group of highly reactive chemicals derived from molecular oxygen. wikipedia.org Key members include the superoxide anion radical (O2·-), the hydroxyl radical (·OH), hydrogen peroxide (H2O2), and the hydroperoxyl radical (HO2·). wikipedia.orgnih.gov It is essential to differentiate the hydroperoxide anion from these other species due to their distinct chemical structures and reactivities.

The hydroperoxide anion (HO2-) and the hydroperoxyl radical (HO2·) are a conjugate acid-base pair. The hydroperoxyl radical, also known as the hydrogen superoxide, is the protonated form of the superoxide anion. wikipedia.org The hydroperoxyl radical can dissociate to form the superoxide anion and a proton, and the pKa for this equilibrium is approximately 4.88. wikipedia.orgwikipedia.org

HO2· ⇌ O2·- + H+ (pKa ≈ 4.88)

Therefore, at a neutral pH of 7, the superoxide anion (O2·-) is the predominant species. quora.com The hydroperoxyl radical is a significant species in atmospheric chemistry, where it participates in radical chain reactions. copernicus.orgrsc.orgacs.orgresearchgate.net In biological contexts, although less abundant than superoxide at physiological pH, the uncharged hydroperoxyl radical can more readily cross cell membranes and may act as an important initiator of lipid peroxidation. wikipedia.orgencyclopedia.pub

The superoxide anion radical (O2·-) is formed by the one-electron reduction of molecular oxygen (O2) and is considered a primary ROS. nih.govencyclopedia.pub In biological systems, it is generated as a byproduct of the mitochondrial respiratory chain. encyclopedia.pub

As shown in the equilibrium above, the superoxide anion is the conjugate base of the hydroperoxyl radical (HO2·). wikipedia.org The protonation of superoxide yields the hydroperoxyl radical. encyclopedia.pub

The superoxide anion can undergo dismutation, a reaction where it is simultaneously oxidized and reduced, to form hydrogen peroxide (H2O2) and oxygen. This reaction is catalyzed in biological systems by the enzyme superoxide dismutase (SOD). wikipedia.orgencyclopedia.pub

2O2·- + 2H+ → H2O2 + O2

Hydrogen peroxide, in turn, exists in equilibrium with its conjugate base, the hydroperoxide anion (HO2-), with a pKa of about 11.6. nih.govchemicalbook.com

H2O2 ⇌ HO2- + H+ (pKa ≈ 11.6)

This indicates that under strongly basic conditions, the hydroperoxide anion is the favored species. The interconversion of these species is central to the chemistry of reactive oxygen species in various environments.

Interactive Data Table: Properties of Related Reactive Oxygen Species

| Species Name | Formula | Molar Mass (g/mol) | Key Characteristic | pKa |

|---|---|---|---|---|

| Hydrogenperoxide(1-) Anion | HO2- | 33.006 | Anion, conjugate base of H2O2 | 11.6 (for H2O2) |

| Hydroperoxyl Radical | HO2· | 33.006 | Neutral radical | 4.88 |

| Superoxide Anion Radical | O2·- | 31.998 | Anion radical | - |

| Hydrogen Peroxide | H2O2 | 34.014 | Neutral molecule, weak acid | 11.6 |

| Hydroxyl Radical | ·OH | 17.007 | Neutral radical, highly reactive | - |

Structure

3D Structure

Eigenschaften

InChI |

InChI=1S/H2O2/c1-2/h1-2H/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAJPDPJQMAIIY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

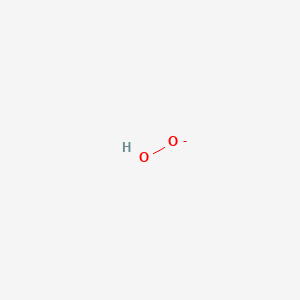

O[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894777 | |

| Record name | Perhydroxyl radical | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.007 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14691-59-9, 3170-83-0 | |

| Record name | Hydroperoxide(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perhydroxyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003170830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide (HO21-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhydroxyl radical | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Pathways of Hydrogenperoxide 1 Anion Generation

Formation via Superoxide (B77818) Anion Reduction

The reduction of the superoxide anion (O₂•⁻) is a fundamental pathway for the generation of the hydroperoxide anion. Superoxide, a free radical, can be produced in biological systems by enzymes such as NADPH oxidase and xanthine (B1682287) oxidase, as well as through non-enzymatic processes. cvphysiology.comnih.gov Once formed, superoxide can be converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase (SOD). nih.govresearchgate.net This H₂O₂ can then deprotonate to form the hydroperoxide anion.

In the absence of enzymatic catalysis, the superoxide anion can directly participate in reactions that lead to the formation of the hydroperoxide anion. For instance, in aqueous solutions, the hydroperoxyl radical (HO₂•) exists in equilibrium with the superoxide anion, with a pKa of approximately 4.8. wikipedia.org This equilibrium means that at physiological pH, the anionic form, superoxide, is predominant. The hydroperoxyl radical can undergo dismutation to form hydrogen peroxide, which subsequently yields the hydroperoxide anion upon deprotonation. wikipedia.org

The direct reduction of the superoxide anion to the hydroperoxide anion can also occur. This process involves the addition of an electron and a proton to the superoxide molecule. The standard redox potential for the reduction of superoxide to hydrogen peroxide is +0.93 V, indicating it can act as an oxidizing agent. nih.gov

Generation through Hydroxyl Ion Reactions in Ozone Systems

In ozone-based advanced oxidation processes, the reaction between ozone (O₃) and hydroxide (B78521) ions (OH⁻) can initiate a complex series of reactions that generate hydroxyl radicals (•OH) and subsequently the hydroperoxide anion. taylorandfrancis.comtdx.cat The reaction of ozone with the hydroperoxide anion itself, a key part of the peroxone process, is a significant source of hydroxyl radicals. taylorandfrancis.comacs.org

The mechanism involves the formation of an adduct between the hydroperoxide anion and ozone, which then decomposes to produce radicals. acs.org These highly reactive hydroxyl radicals can then react with various organic and inorganic compounds, leading to a cascade of oxidative reactions. researchgate.net In these systems, the hydroperoxide anion acts as an initiator for the decomposition of ozone into highly reactive hydroxyl radicals. taylorandfrancis.com

Deprotonation Routes of Hydrogen Peroxide

The most direct route to the formation of the hydroperoxide anion is the deprotonation of hydrogen peroxide (H₂O₂). taylorandfrancis.com Hydrogen peroxide is a weak acid, and its deprotonation is governed by its pKa value. In aqueous solutions, hydrogen peroxide can lose a proton to form the hydroperoxide anion. This process is reversible and dependent on the pH of the solution. jove.comresearchgate.net

The deprotonation can be facilitated by a base, such as a hydroxide ion. jove.com In biological systems, the local environment, including the presence of basic amino acid residues in enzymes, can influence the deprotonation of hydrogen peroxide to form the hydroperoxide anion, which can then act as a nucleophile. researchgate.net

| Compound | pKa |

| Hydrogen Peroxide (H₂O₂) | ~11.6 |

| Hydroperoxyl Radical (HO₂•) | ~4.8 wikipedia.org |

This table displays the acidity constants (pKa) for hydrogen peroxide and the hydroperoxyl radical, indicating their propensity to deprotonate and form the corresponding anions.

Autoxidative Processes Leading to Hydrogenperoxide(1-) Anion Formation

Autoxidation is a process of oxidation that occurs in the presence of oxygen and often involves free radical chain reactions. chemeurope.comwikipedia.org This process is a significant source of organic hydroperoxides (ROOH), which are organic analogues of hydrogen peroxide. wikipedia.org The autoxidation of hydrocarbons, for example, proceeds via a radical chain mechanism initiated by the abstraction of a hydrogen atom. chemeurope.comwikipedia.org The resulting alkyl radical (R•) reacts with molecular oxygen to form a peroxy radical (ROO•), which can then abstract a hydrogen atom from another molecule to form a hydroperoxide (ROOH). wikipedia.org

These organic hydroperoxides can then, in a basic environment, deprotonate to form the corresponding hydroperoxide anion (ROO⁻). nih.gov Furthermore, some autoxidation reactions can directly lead to the formation of the hydroperoxide anion. For instance, compounds with a weakly acidic hydrogen atom can be deprotonated in a basic environment to form a carbanion, which then transfers a single electron to oxygen to form a carbon radical and a superoxide radical, ultimately leading to the formation of a hydroperoxide anion. nih.gov

The autoxidation of various organic materials, including ethers, unsaturated compounds with allylic or benzylic hydrogens, and certain pharmaceuticals, can lead to the formation of hydroperoxides and subsequently their corresponding anions. chemeurope.comwikipedia.orgnih.gov

| Process | Key Intermediates | Product |

| Hydrocarbon Autoxidation | Alkyl radical (R•), Peroxy radical (ROO•) | Organic Hydroperoxide (ROOH) |

| Autoxidation of compounds with weakly acidic hydrogen | Carbanion, Carbon radical, Superoxide radical | Hydroperoxide anion (HO₂⁻) nih.gov |

This table outlines the key intermediates and products in different autoxidative processes that lead to the formation of hydroperoxide species.

Radical Dissociation Mechanisms Yielding Hydrogenperoxide(1-) Anion

Certain radical dissociation reactions can also lead to the formation of the hydroperoxide anion. While less common than other pathways, these mechanisms are important in specific chemical environments. For example, the decomposition of certain organic peroxides can proceed through radical intermediates that ultimately yield hydroperoxide anions.

One proposed mechanism involves the reaction of superoxide with thiols (RSH), which can proceed through different pathways, one of which involves the formation of a thiyl radical and hydrogen peroxide, which can then deprotonate. nih.gov

Furthermore, theoretical studies have shown that the decomposition of hydrogen peroxide on certain surfaces, like iron oxide, can follow a radical mechanism to produce hydroxyl radicals. rsc.org While this doesn't directly form the hydroperoxide anion, the complex interplay of radicals in such systems can create conditions conducive to its formation. The dissociation of larger organic hydroperoxides can also occur, though this typically leads to the formation of smaller radical species rather than the direct release of the hydroperoxide anion. nih.gov

Advanced Spectroscopic Characterization of the Hydrogenperoxide 1 Anion

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of Electronic Transitions

UV-Vis spectroscopy is a primary tool for investigating the electronic transitions within the hydroperoxide anion. The absorption of UV light by HO₂⁻ provides information about its electronic structure and its interactions with the surrounding environment.

Studies have shown that the UV-Vis spectrum of the hydroperoxide anion is sensitive to its concentration and the chemical environment. In concentrated sodium hydroxide (B78521) (NaOH) solutions, the absorption band of the peroxide shifts to longer wavelengths (a bathochromic shift) as the concentration of NaOH increases. researchgate.netacs.orgnih.gov Specifically, the peak shifts from approximately 214 nm in a 0.338 mol dm⁻³ NaOH solution to about 236 nm in a 13.1 mol dm⁻³ solution. researchgate.netacs.orgnih.gov This shift is attributed to the formation of an ion pair between the hydroperoxide anion and the sodium cation (Na⁺HO₂⁻). researchgate.netacs.orgnih.govacs.org The formation of this ion pair alters the electronic environment of the hydroperoxide anion, leading to the observed spectral shift. The equilibrium constant for this association has been determined through numerical modeling. researchgate.netacs.org

Interactive Table: Concentration-Dependent UV-Vis Spectral Shift of Hydroperoxide Anion

| NaOH Concentration (mol dm⁻³) | Absorption Maximum (nm) |

|---|---|

| 0.338 | ~214 |

Electron Paramagnetic Resonance (EPR) Spectroscopy in Hydroperoxide Anion Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting species with unpaired electrons, such as radicals. While the hydroperoxide anion itself is not a radical, EPR is instrumental in studying reactions where it is involved, particularly in the detection of radical species generated from it, such as the hydroxyl radical (•OH) and the hydroperoxyl radical (HO₂•). ontosight.ainih.govnih.gov The high reactivity and short lifetime of these radicals make direct detection challenging. ontosight.ainih.gov Therefore, spin-trapping techniques are often employed, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. nih.govnih.gov For instance, 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) is a common spin trap used to detect hydroxyl radicals. nih.gov The magnetic parameters of the HO₂• radical, such as the g-tensor and hyperfine splitting (HFS) tensor, can be determined from the EPR spectrum, providing information about its electronic structure and orientation. msu.ru

Fluorescence Spectroscopy Applications for Hydroperoxide Anion Study

Fluorescence spectroscopy offers a highly sensitive and selective method for detecting and quantifying hydrogen peroxide and, by extension, the hydroperoxide anion, often through the use of fluorescent probes. mdpi.comacs.orgnih.govacs.org These probes are designed to react specifically with H₂O₂ or related reactive oxygen species (ROS), resulting in a change in their fluorescence properties. mdpi.comnih.govmdpi.com Many fluorescent probes for hydrogen peroxide are based on the oxidation of a boronate ester, which leads to the release of a fluorescent molecule and an increase in fluorescence intensity. mdpi.comacs.orgnih.gov For example, the probe CMB exhibits a 25-fold fluorescence enhancement in the presence of H₂O₂. mdpi.com Another probe, Peroxygreen-1 (PG1), is capable of detecting endogenous bursts of H₂O₂ in living cells. nih.gov The development of such probes allows for real-time monitoring of H₂O₂ in various biological and chemical systems with high spatial and temporal resolution. nih.govacs.orgpnas.org

Interactive Table: Examples of Fluorescent Probes for Hydrogen Peroxide

| Probe Name | Mechanism | Fluorescence Change |

|---|---|---|

| CMB | Boronate-based | ~25-fold enhancement |

| Peroxygreen-1 (PG1) | Boronate-based | Enhanced turn-on response |

| HBQ-L | Excited-state intramolecular proton transfer | 231-fold enhancement |

Chemiluminescence Assays in Hydroperoxide Anion Quantification

Chemiluminescence, the emission of light from a chemical reaction, provides another sensitive method for the quantification of the hydroperoxide anion, often by detecting hydrogen peroxide. confex.commdpi.comresearchgate.net These assays typically involve a chemiluminescent reagent, such as luminol (B1675438) or its derivatives, which emits light upon oxidation. mdpi.comresearchgate.netinrae.fr The intensity of the emitted light is proportional to the concentration of the analyte. For instance, MCLA, a synthetic analog of luciferin, is a specific probe for the hydroperoxyl radical (HO₂) and its conjugate base, the superoxide (B77818) anion (O₂⁻), and is used in a flow injection method for their analysis. confex.com In another approach, the competition between hydrogen peroxide and luminol for reaction with hemoglobin is used to quantify H₂O₂; the chemiluminescence signal decreases as the concentration of H₂O₂ increases. mdpi.com These methods are valued for their simplicity, low cost, and high sensitivity. confex.commdpi.com

Raman Spectroscopic Probes for Vibrational Characterization

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules, providing a "fingerprint" that can be used for identification and structural analysis. The O-O stretching vibration in hydrogen peroxide and related species is particularly Raman-active. acs.org In crystalline hydrogen peroxide, the O-O stretching frequency is observed around 871 cm⁻¹. umich.edu For the hydroperoxide anion, theoretical calculations and experimental studies on related systems provide insight into its vibrational characteristics. For instance, in the Fe(III)-EDTA complex with peroxide, the O-O stretching vibration is found at 815 cm⁻¹ in a frozen solution. iaea.orgosti.gov The position of this band can be influenced by factors such as hydrogen bonding and coordination to metal ions. iaea.orgnih.gov The study of vibrational modes through Raman spectroscopy helps to elucidate the structure and bonding within the hydroperoxide anion and its complexes. iaea.orgacs.org

Computational and Theoretical Investigations of Hydrogenperoxide 1 Anion Reactivity and Structure

Quantum Mechanical Approaches to Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to elucidating the electronic structure and energetics of the hydroperoxide anion. These methods provide a detailed picture of electron distribution, molecular geometry, and energy landscapes, which are crucial for understanding its chemical behavior.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been extensively used to study the hydroperoxide anion. researchgate.netnih.gov These calculations have been instrumental in determining its structural parameters, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For instance, ab initio molecular dynamics simulations have been employed to study the behavior of aqueous HOO- at room temperature, revealing key insights into its solvation structure. nih.gov These simulations showed that the hydroperoxide anion is predominantly solvated with four hydrogen bond donors to its terminal oxygen and one or two to its middle oxygen. nih.gov

High-level ab initio calculations, such as those at the CCSD(T) level with a complete basis set (CBS) limit, have been used to provide benchmark values for the electronic contributions to the bond dissociation energy (BDE) of the O-O bond in the hydrogen peroxide anion. chemrxiv.orgamazonaws.com The effect of hydrogen bonding on the rotational barrier of hydrogen peroxide in HOOH–H2O complexes has also been investigated using ab initio methods, showing that the barrier is larger in the complex than in the monomer. researchgate.net

Table 1: Calculated Properties of Hydrogenperoxide(1-) from Ab Initio Studies

| Property | Method | Basis Set | Value | Reference |

|---|---|---|---|---|

| O-O Bond Dissociation Energy (Electronic Contribution) | CCSD(T) | CBS | Not specified in abstract | chemrxiv.orgamazonaws.com |

| Predominant Solvation Structure | Ab Initio MD | Not specified | 4 H-bonds to terminal O, 1-2 H-bonds to middle O | nih.gov |

| Rotational Barrier in HOOH-H2O Complex | Ab Initio | 6-311++g(2d,2p) | Larger than monomer | researchgate.net |

| UV Absorption Band Origin | Ab Initio | Not specified | Intramolecular electronic transition | researchgate.net |

Density Functional Theory (DFT) has become a widely used tool for studying the hydroperoxide anion due to its balance of computational cost and accuracy. nih.govchemrxiv.org DFT calculations have been applied to investigate the reactions of the hydroperoxide anion with various molecules, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), where it was found to be significantly more reactive than neutral hydrogen peroxide. mdpi.com DFT has also been used to study the catalytic oxidation of water to peroxide, with certain doubly charged anions showing promise in reducing the energy barrier. openaccessgovernment.org

Coupled Cluster (CC) methods, particularly CCSD(T), are considered the "gold standard" for high-accuracy calculations of molecular properties. nih.govnih.govdiva-portal.org These methods have been used to calculate the relative energies, geometries, and vibrational frequencies of isomers of related species like the HO3- anion. nih.gov For the hydroperoxide anion, CCSD(T) calculations have provided reliable benchmark data for properties like bond dissociation energies. chemrxiv.orgamazonaws.com

A comparative study using various DFT functionals and basis sets to calculate the O-O bond dissociation energy in peroxides, including the hydrogen peroxide anion, found that the ωB97 family of functionals and the M11 functional provided the smallest mean absolute deviations from experimental values. chemrxiv.orgamazonaws.com

Modeling of Reaction Pathways and Transition States Involving Hydrogenperoxide(1-) Anion

Understanding the reactivity of the hydroperoxide anion requires detailed knowledge of its reaction pathways and the associated transition states. Computational modeling plays a crucial role in mapping these complex energy landscapes.

Theoretical investigations have shown that the hydroperoxide anion can react with TCDD through two primary mechanisms: nucleophilic substitution and nucleophilic addition. mdpi.com In the reaction of hypochlorous species with hydrogen peroxide, direct dynamics trajectories have identified both bimolecular and trimolecular reaction pathways. cuny.edu

Variational Transition State Theory (VTST) is a powerful method for calculating reaction rate constants, particularly for reactions with no clear energy barrier. scispace.comosti.govumn.edu While direct applications of VTST specifically to the hydroperoxide anion are not extensively detailed in the provided results, the methodology is highly relevant for studying its reactions, especially in complex environments like combustion. osti.gov VTST can be used to model reactions such as hydrogen abstraction and migration, where tunneling effects can be significant. cardiff.ac.uk For barrierless association reactions, models like the restricted Gorin model can be used within a VTST framework to generate representative transition state structures. rsc.org

To accurately model reactions in solution or within biological systems, condensed-phase effects must be considered. Quantum Mechanics/Molecular Mechanics (QM/MM) methodologies are particularly well-suited for this, treating the reactive core with high-level quantum mechanics and the surrounding environment with classical molecular mechanics. nih.govrsc.org

QM/MM simulations have been used to study the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution, revealing that the solvent plays a crucial role in positioning the reactants and that the reaction involves significant charge redistribution and a hydrogen transfer. google.com In the context of enzymes, QM/MM studies have elucidated the formation of hydrogen peroxide by lytic polysaccharide monooxygenases, showing that the reaction is only possible from a Cu(I) center. rsc.org Furthermore, QM/MM umbrella sampling simulations have been employed to investigate the formation of a hydroperoxide anion intermediate in the oxidation of FAD. researcher.life

Studies of Hydrogenperoxide(1-) Anion Hydration and Cluster Formation

The interaction of the hydroperoxide anion with water molecules is critical to its behavior in aqueous environments. Computational studies have explored the structure and energetics of hydrated hydroperoxide anion clusters, (HOO-)(H2O)n. nih.govresearchgate.net

Ab initio and DFT calculations have been used to identify the lowest energy configurations of these clusters for various numbers of water molecules (n). nih.gov These studies have revealed that the hydroperoxide anion has a distinct solvation behavior compared to the (HOOH)(OH-) species. In low-energy clusters, the HOO- anion tends to occupy a central position, surrounded by water molecules, with an optimal coordination number of around seven. nih.gov In contrast, in (HOOH)(OH-)(H2O)n-1 clusters, the HOOH molecule resides on the surface. nih.gov

The relative stability of (HOO-)(H2O)n and (HOOH)(OH-)(H2O)n-1 clusters has also been investigated. For smaller clusters (n ≤ 6), the (HOOH)(OH-)(H2O)n-1 configuration is slightly more stable, but for larger clusters (n = 20), the (HOO-)(H2O)20 cluster is favored. nih.gov These findings suggest that the extensive rearrangement of solvation shells required for proton transfer could create a significant kinetic barrier for equilibration between the two species in bulk water. nih.gov

Table 2: Investigated Hydrogenperoxide(1-) Clusters and Key Findings

| Cluster System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| (HOO-)(H2O)n, n ≤ 8 | B3LYP/6-311++G** | HOO- is centrally located in low-energy clusters. | nih.gov |

| (HOO-)(H2O)n, n ≤ 6 | MP2/aug-cc-pVTZ | (HOOH)(OH-)(H2O)n-1 is 1.0-2.1 kcal/mol lower in energy. | nih.gov |

| (HOO-)(H2O)20 | Not specified | Favored over the (HOOH)(OH-)(H2O)19 cluster. | nih.gov |

| HOO-(NH3)n, n=1-3 | Not specified | Proton transfer from NH3 can create an alternative nucleophile. | researcher.life |

Gas-Phase Cluster Analysis of (HOO⁻)(H₂O)n

The hydroperoxide anion (HOO⁻), the conjugate base of hydrogen peroxide, has been the subject of computational studies to understand its structure and stability when clustered with water molecules in the gas phase. nih.gov These analyses provide foundational insights into the anion's intrinsic properties and its initial interactions with a hydrating environment.

Research has explored the structure of gaseous (HOO⁻)(H₂O)n clusters, identifying the most stable, lowest-energy configurations. nih.gov Using density functional theory (DFT) and ab initio methods, the structures for clusters where n ranges from 1 to 8, and for a larger cluster of n=20, have been determined. nih.gov For smaller clusters (n ≤ 6), calculations have been performed at both the B3LYP/6-311++G** and the higher MP2/aug-cc-pVTZ levels of theory to ensure accuracy. nih.gov

A key finding is the comparison with the isomeric alkaline hydrogen peroxide clusters, (HOOH)(OH⁻)(H₂O)n-1. For smaller clusters (n ≤ 6), the (HOOH)(OH⁻)(H₂O)n-1 configuration is energetically favored by a small margin of 1.0-2.1 kcal/mol. nih.gov However, as the cluster size increases, this preference shifts. For n=20, the lowest energy cluster found favors the (HOO⁻)(H₂O)₂₀ structure, where the hydroperoxide anion is centrally located within the water cluster. nih.gov

The reactivity of these hydrated hydroperoxide anion clusters has also been investigated. Studies using mass spectrometric techniques on the reactions of CO₂ with HO₂⁻(H₂O)n have shown that for clusters with more than three water molecules (n > 3), the hydroperoxide clusters are more reactive towards CO₂ than the corresponding hydrated hydroxide (B78521) clusters (OH⁻(H₂O)n). rsc.org

Solvation Behavior and Equilibration Dynamics

Computational studies reveal distinct solvation behaviors for the hydroperoxide anion (HOO⁻) compared to its neutral counterpart, hydrogen peroxide (H₂O₂), in an alkaline environment represented by (HOOH)(OH⁻) clusters. nih.gov The structural arrangement of the solvating water molecules is fundamentally different for the two species.

In low-energy (HOO⁻)(H₂O)n clusters, the HOO⁻ anion preferentially occupies a position in the center of the water cluster. nih.gov It becomes surrounded on all sides by water molecules, indicating a strong interaction with the solvent shell. The optimal coordination number for the hydroperoxide anion appears to be seven, with one of its oxygen atoms acting as a donor-acceptor-acceptor and the other as a four-fold acceptor. nih.gov This internal solvation structure highlights the anion's ability to act as a strong organizing center for hydrogen-bonding networks.

In contrast, in low-energy (HOOH)(OH⁻)(H₂O)n-1 clusters, the neutral H₂O₂ molecule resides on the surface of the cluster. nih.gov It is typically four-coordinated, with each oxygen atom acting as a hydrogen bond donor and acceptor once, and it notably donates a hydrogen bond to the hydroxide ion. nih.gov

The equilibration between (HOO⁻)(H₂O) and (HOOH)(OH⁻) is a critical dynamic process. The significant difference in their solvation structures suggests that the interconversion requires extensive rearrangement of the surrounding water molecules. nih.gov This has led to the proposal that ambient water could act as a significant kinetic barrier, slowing the equilibration between the two species because of the energy required to reorganize the solvation shells after proton transfer. nih.gov

Table 1: Comparison of Solvation Characteristics

| Species | Position in Water Cluster | Typical Coordination | Interaction with Solvent |

|---|---|---|---|

| Hydrogenperoxide(1-) (HOO⁻) | Center | 7 | Acts as a central organizing hub for water molecules. |

| Hydrogen Peroxide (H₂O₂) in (HOOH)(OH⁻) cluster | Surface | 4 | Sits on the periphery, donating a hydrogen bond to OH⁻. |

Thermochemical and Kinetic Parameter Derivation for Hydrogenperoxide(1-) Anion Reactions

The derivation of thermochemical and kinetic parameters for reactions involving the hydrogenperoxide(1-) anion is crucial for understanding its reactivity, particularly in atmospheric and biological chemistry. Quantum chemical calculations have been instrumental in determining these values.

For the reaction of the hydroperoxide anion with ozone, a key process in some advanced oxidation water treatments, thermokinetic analysis combined with Density Functional Theory (DFT) calculations has provided essential data. acs.org The initial step is not a simple electron transfer but the formation of a pentahydrogen dioxide anion adduct (HO₅⁻). acs.org

Reaction: HO₂⁻ + O₃ → HO₅⁻

Gibbs Free Energy of Reaction (ΔG°): -39.8 kJ mol⁻¹ acs.org

This reaction is highly exergonic, indicating that the formation of the adduct is thermodynamically favorable. acs.org The subsequent decomposition of this adduct into the hydroperoxyl radical (HO₂•) and the ozonide radical anion (O₃•⁻) is an endergonic step (ΔG⁰ = 13.2 kJ mol⁻¹). acs.org

Thermochemical properties such as the standard enthalpy of formation (ΔfH°(298 K)) for related hydroperoxides and peroxy radicals have been systematically determined using high-level composite computational methods like CBS-QB3, G4, and M06-2X. researchgate.net These methods often employ isodesmic reactions, which use reference species with well-known experimental enthalpies to improve the accuracy of the calculated values. researchgate.net For instance, the enthalpy of formation for the methylperoxy radical (CH₃OO•), a related species, has been calculated to be 2.4 kcal mol⁻¹ (approx. 10.0 kJ mol⁻¹). researchgate.net While not directly the anion, these data on corresponding radicals and parent compounds are vital for building comprehensive kinetic models that may involve the hydrogenperoxide(1-) anion as a reactant or intermediate.

Table 2: Calculated Thermochemical Data for a Key Hydrogenperoxide(1-) Reaction

| Reaction | Parameter | Value | Method |

|---|---|---|---|

| HO₂⁻ + O₃ → HO₅⁻ | ΔG° | -39.8 kJ mol⁻¹ | Thermokinetic Analysis / DFT |

Reaction Mechanisms and Chemical Dynamics of the Hydrogenperoxide 1 Anion

Role as a Reducing Agent and Electron Transfer Processes

The hydrogenperoxide(1-) anion characteristically functions as a one-electron reducing agent. This property stems from the -1 oxidation state of its oxygen atoms, which can be readily oxidized to the 0 oxidation state in molecular oxygen (O₂). In this capacity, HO₂⁻ donates an electron to an oxidizing agent, undergoing transformation into the hydroperoxyl radical (HO₂·), which subsequently deprotonates to form superoxide (B77818) or is further oxidized.

This electron-donating capability is fundamental to its role in various chemical systems. For instance, in the catalytic cycle of Fenton-like reactions, the hydroperoxide anion can reduce ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and allowing the continued decomposition of hydrogen peroxide to produce highly reactive radicals. researchgate.netresearchgate.net The general reaction is:

Fe³⁺ + HO₂⁻ → Fe²⁺ + HO₂·

The efficiency of electron transfer from the hydroperoxide anion is influenced by the nature of the electron acceptor and the solvent environment. Studies on the reduction of various compounds by peroxyl radicals have shown that electron-withdrawing substituents on the radical increase its reactivity, a principle that highlights the electronic nature of these transfer processes. eeer.org The reduction of metal-bound dioxygen fragments can also be triggered by protonation, which then facilitates electron transfer from an external reducing agent, underscoring the interplay between acid-base chemistry and redox processes. nih.gov

Reactions with Other Reactive Oxygen Species and Radicals

The hydroperoxide anion is a central node in the reaction network of reactive oxygen species, interacting with radicals such as the hydroperoxyl radical, hydroxyl radical, and superoxide anion. These reactions are critical in determining the lifetime and concentration of various ROS in biological and chemical systems.

Self-Reaction Mechanisms of Hydroperoxyl Radicals (HO₂·) and Hydrogenperoxide(1-) Anion

The hydroperoxyl radical (HO₂·) and its conjugate base, the superoxide anion (O₂·⁻), exist in a pH-dependent equilibrium. The pKa for this equilibrium is approximately 4.8. The reaction between the protonated form (HO₂·) and the deprotonated form (O₂·⁻), which is in equilibrium with the hydrogenperoxide(1-) anion's parent acid, is a key disproportionation pathway. This reaction is significantly faster than the self-reaction of two superoxide anions. wikipedia.org

HO₂· + O₂·⁻ + H₂O → H₂O₂ + O₂ + OH⁻

The rate of this reaction is extremely high, contributing significantly to the decay of these radicals in the pH range of 4 to 8.

Table 1: Rate Constants for the Dismutation Reactions of Hydroperoxyl and Superoxide Radicals

| Reaction | Rate Constant (k) in M⁻¹s⁻¹ | pH Condition | Reference |

|---|---|---|---|

| HO₂· + HO₂· → H₂O₂ + O₂ | 8.3 x 10⁵ | Acidic | wikipedia.org |

| HO₂· + O₂·⁻ + H₂O → H₂O₂ + O₂ + OH⁻ | 9.7 x 10⁷ | Near Neutral | wikipedia.org |

| O₂·⁻ + O₂·⁻ + 2H₂O → H₂O₂ + O₂ + 2OH⁻ | < 0.3 | Alkaline | wikipedia.org |

Interactions with Hydroxyl Radicals (·OH)

The hydroxyl radical (·OH) is an extremely reactive oxidant. It can react with hydrogen peroxide in a scavenging reaction that produces the hydroperoxyl radical.

·OH + H₂O₂ → HO₂· + H₂O

The rate constant for this reaction is approximately 2.7 x 10⁷ M⁻¹s⁻¹. wikipedia.org In alkaline conditions, where hydrogen peroxide deprotonates to form the hydrogenperoxide(1-) anion (HO₂⁻), the reaction pathway changes. The hydroxyl radical can abstract a hydrogen atom from the hydroperoxide anion. This reaction is considerably faster than the abstraction from neutral H₂O₂.

·OH + HO₂⁻ → O₂·⁻ + H₂O

This high reactivity makes the hydroperoxide anion an effective scavenger of hydroxyl radicals, particularly in environments where its concentration is significant.

Reactions with Superoxide Anion (O₂·⁻)

The reaction between the superoxide anion (O₂·⁻) and hydrogen peroxide is known as the Haber-Weiss reaction, which was proposed to explain the generation of highly reactive hydroxyl radicals. beilstein-journals.org

O₂·⁻ + H₂O₂ → ·OH + OH⁻ + O₂

However, the direct reaction between these two species in aqueous solution is known to be very slow. The critical step in this process involves the acid-base equilibrium of the reactants. The reaction is significantly accelerated when the hydroperoxyl radical (the protonated form of superoxide) reacts with the hydrogenperoxide(1-) anion (the deprotonated form of hydrogen peroxide). As described in section 5.2.1, the reaction between the hydroperoxyl radical and the superoxide anion is extremely fast and is a major pathway for the formation of hydrogen peroxide, not its consumption to form hydroxyl radicals. wikipedia.org The generation of ·OH from superoxide and hydrogen peroxide is now understood to be primarily catalyzed by transition metal ions via the Fenton reaction.

Hydrogen Abstraction Pathways Initiated by Hydrogenperoxide(1-) Anion

The chemical behavior of the hydrogenperoxide(1-) anion is dominated by its nucleophilic and reducing properties. While related species are known for hydrogen abstraction, this is not a characteristic reaction pathway for the HO₂⁻ anion itself.

Instead, the corresponding protonated radical form, the hydroperoxyl radical (HO₂·) , is the species that actively participates in hydrogen abstraction. The hydroperoxyl radical can abstract hydrogen atoms from various organic substrates, a key step in processes like lipid peroxidation and the autoxidation of hydrocarbons. benthamopen.com For instance, in the peroxidation of alkylaromatics or during the autoxidation of ethers, a radical initiator first abstracts a hydrogen atom from the substrate, and the resulting radical reacts with O₂ to form a peroxyl radical (ROO·), which can then perpetuate the chain reaction by abstracting another hydrogen.

Conversely, the hydrogenperoxide(1-) anion can serve as a source from which a hydrogen atom is abstracted by a more powerful radical, as seen in its reaction with the hydroxyl radical. benthamopen.com However, there is little evidence to suggest that the HO₂⁻ anion itself initiates reactions by abstracting a hydrogen atom from common organic substrates; its electron-rich nature makes it more likely to act as an electron donor or a nucleophile.

Metal-Catalyzed Reactions Involving Hydrogenperoxide(1-) Anion

Transition metal ions are potent catalysts for reactions involving hydrogen peroxide, and the hydrogenperoxide(1-) anion is a crucial participant in these mechanisms, particularly in what is known as Fenton and Fenton-like chemistry. researchgate.net

The classic Fenton reaction involves the generation of hydroxyl radicals from the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide. benthamopen.com

Fe²⁺ + H₂O₂ → Fe³⁺ + ·OH + OH⁻

For the catalytic cycle to continue, the ferric iron (Fe³⁺) must be reduced back to Fe²⁺. The hydroperoxide anion plays a key role in this regeneration step, especially at pH values approaching or exceeding the pKa of H₂O₂ (~11.75). researchgate.net

Fe³⁺ + HO₂⁻ → Fe²⁺ + HO₂·

This reduction sustains the catalytic cycle, allowing for the continuous production of hydroxyl radicals. In Fenton-like systems, which can involve other transition metals or iron(III) as the starting catalyst, the formation of metal-hydroperoxo intermediates is a critical step. For example, Fe³⁺ can react directly with H₂O₂ to form an iron(III)-hydroperoxo complex, [Fe³⁺(OOH⁻)]. This complex can then decompose to generate radicals.

Many transition metals in high oxidation states, such as those of vanadium, molybdenum, and titanium, readily form peroxo and hydroperoxo complexes upon reaction with hydrogen peroxide. wikipedia.org These metal-peroxo complexes are themselves potent oxidizing agents and are central to many catalytic oxidation processes, including the epoxidation of alkenes. The formation of these complexes often involves the coordination of the hydroperoxide anion to the metal center, which activates the peroxide for further reaction.

Interactions with Transition Metal Complexes (e.g., Copper(II) Peroxocopper Complexes)

The interaction of the hydroperoxide anion with transition metal complexes is a cornerstone of catalytic chemistry, with implications ranging from industrial synthesis to biological enzyme function. researchgate.netpsu.edu Transition metal ions like manganese, copper, and iron are known to catalyze the decomposition of hydrogen peroxide, and they can also influence the reactivity of alkaline peroxide with various organic molecules. psu.edu The mechanisms of these interactions are often complex and can involve the formation of various intermediate species. researchgate.netproakademia.eu

Kinetic and theoretical studies have shed light on the initial steps of the reaction between copper(II) complexes and hydrogen peroxide. It is suggested that the deprotonated form of hydrogen peroxide, the hydroperoxide anion, initiates the reaction by attacking the cupric ion. researchgate.net This nucleophilic attack, often at an axial position of the copper center, leads to the formation of a hydroperoxo copper(II) complex. researchgate.net This intermediate can then undergo further transformations, such as the loss of a solvent molecule to form a more stable tetragonal copper(II)-hydroperoxo complex. researchgate.net

The stability and reactivity of these hydroperoxo copper(II) complexes are influenced by several factors, including the ligand environment around the copper ion. tandfonline.comresearchgate.net For instance, the presence of hydrogen bonding interactions between the hydroperoxide ligand and the supporting organic ligand can significantly stabilize the complex. tandfonline.comresearchgate.net The coordination geometry of the copper center also plays a crucial role; a four-coordinate square-planar geometry is thought to enhance the reactivity of the hydroperoxo species. tandfonline.com

The table below summarizes key findings on the interaction of the hydroperoxide anion with copper(II) complexes.

| Feature | Description | Key Findings | References |

| Initial Interaction | Nucleophilic attack of HOO⁻ on Cu(II) center. | Forms a hydroperoxo copper(II) complex. | researchgate.net |

| Intermediate Species | A tetragonal copper(II)-hydroperoxo complex is formed after the loss of a solvent molecule. | The O-O bond stretching vibration is observed at a relatively high frequency (900 cm⁻¹). | researchgate.net |

| Stabilizing Factors | Hydrogen bonding and hydrophobic interactions from the supporting ligand. | These interactions enhance the thermal stability of the complex. | tandfonline.comresearchgate.net |

| Reactivity | The coordination geometry influences the reactivity of the hydroperoxo species. | A square-planar geometry is believed to increase reactivity. | tandfonline.com |

| Decomposition | The decomposition of the hydroperoxo complex can be influenced by the ligand structure. | The rate constants of decomposition are correlated with the O-O bond strengths. | tandfonline.com |

It is important to note that the nature of the ligand can also dictate whether the interaction leads to the decomposition of the complex itself. For instance, with dithiocarbamate (B8719985) ligands, highly stable copper(II) complexes show no interaction with hydrogen peroxide, while less stable complexes can lead to the decomposition of the ligand. scielo.org.mx The presence of different ligands can also influence whether the reaction proceeds via the formation of free hydroxyl radicals or through the generation of higher oxidation state metal species, such as Fe(IV). tandfonline.com

Role in Direct Hydrogen Peroxide Synthesis Mechanisms on Catalytic Surfaces

The direct synthesis of hydrogen peroxide (H₂O₂) from hydrogen (H₂) and oxygen (O₂) is a highly sought-after "green" chemical process. The hydroperoxide anion is a key surface intermediate in this reaction, and understanding its formation and subsequent reactions is crucial for designing efficient and selective catalysts. unive.itrsc.org

The direct synthesis of H₂O₂ on catalytic surfaces, typically involving palladium-based catalysts, is a complex process with several competing reactions, including the desired H₂O₂ formation, its subsequent hydrogenation to water, and its direct decomposition. rsc.org The selectivity towards H₂O₂ is highly dependent on the catalyst composition and the reaction conditions. unive.itrsc.org

Theoretical studies using density functional theory (DFT) have provided valuable insights into the reaction mechanism on different transition metal surfaces. These studies have shown that the binding energies of atomic hydrogen and oxygen can be used as descriptors to predict the activity and selectivity for H₂O₂ production. acs.org Gold (Au) has been identified as a highly selective metal due to the favorable stability of hydroperoxide species on its surface. unive.it This has led to the development of bimetallic catalysts, such as gold-palladium (Au-Pd) alloys, which exhibit a compromise between the high activity of Pd and the high selectivity of Au. acs.org

The table below outlines the role of the hydroperoxide intermediate in the direct synthesis of H₂O₂ on catalytic surfaces.

| Aspect | Description | Key Findings | References |

| Reaction Intermediate | The hydroperoxide (OOH) species is a key intermediate on the catalyst surface. | Its stability on the metal surface is crucial for high selectivity towards H₂O₂. | unive.it |

| Catalyst Design | Bimetallic catalysts, such as Au-Pd, are designed to optimize both activity and selectivity. | Au provides selectivity, while Pd provides activity. | acs.org |

| Mechanism | Adsorbed O₂ is the precursor to the formation of surface OOH species. | These OOH species then react with H₂ to form H₂O₂. | unive.it |

| Promoters | The addition of promoters like Pt can enhance H₂O₂ yield. | Pt can suppress the decomposition and hydrogenation of H₂O₂. | unive.it |

| Surface Chemistry | The presence of quinone groups on carbon-based catalysts can enhance HO₂⁻ production. | Semi-quinone radical anions are believed to play a crucial role. | mdpi.com |

Furthermore, the nature of the catalyst support and the presence of acidic conditions can significantly impact the reaction. Acidic environments can help to inhibit the decomposition and further hydrogenation of the produced H₂O₂. rsc.org In the context of electrocatalysis, the production of the hydroperoxide anion is a key step in the two-electron oxygen reduction reaction (ORR) for H₂O₂ synthesis. The surface chemistry of the electrocatalyst, including the presence of specific functional groups like quinones on carbon materials, can greatly enhance the production of the hydroperoxide anion. mdpi.com

Environmental and Industrial Applications of Hydrogenperoxide 1 Anion Chemistry

Role in Advanced Oxidation Processes (AOPs) for Water Treatment

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to eliminate organic and inorganic pollutants from water and wastewater. membranechemicals.com These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing a wide range of contaminants into simpler, harmless substances like water, carbon dioxide, and salts. membranechemicals.comcsic.es AOPs often employ combinations of primary oxidants such as ozone (O₃), hydrogen peroxide (H₂O₂), and energy sources like ultraviolet (UV) light. oxidationtech.com The hydrogenperoxide(1-) anion is a key species in many of these systems, particularly those involving H₂O₂.

The Peroxone process, which combines ozone and hydrogen peroxide (O₃/H₂O₂), is a prominent AOP that significantly enhances the generation of hydroxyl radicals for treating contaminated water. eeer.org This process is especially effective for degrading ozone-resistant compounds. eeer.org The central mechanism involves the deprotonation of hydrogen peroxide to form the hydrogenperoxide(1-) anion (also known as the hydroperoxide ion, HO₂⁻), which then reacts with ozone. eeer.orgtaylorandfrancis.com

The addition of H₂O₂ accelerates the decomposition of ozone into •OH radicals. eeer.org In traditional ozonation, the initial step where ozone reacts with a hydroxide (B78521) ion (OH⁻) to form HO₂⁻ is relatively slow. eeer.org By directly introducing H₂O₂, the Peroxone process bypasses this rate-limiting step, making the hydroperoxide anion readily available to react with ozone. eeer.orgtaylorandfrancis.com

Research has refined the understanding of this mechanism. It is suggested that the reaction does not begin with a simple electron transfer but with the formation of a transient adduct (HO₅⁻) from the reaction of the hydroperoxide anion and ozone. nih.govacs.org This adduct then decomposes to produce the hydroperoxyl radical (HO₂•) and the ozonide radical anion (O₃•⁻), which subsequently lead to the formation of the highly coveted hydroxyl radical (•OH). nih.govacs.org However, a competing decay pathway for the HO₅⁻ adduct produces molecular oxygen and a hydroxide ion, which accounts for the observation that the Peroxone process is approximately 50% efficient in generating •OH radicals. acs.org

| Reaction Step | Chemical Equation | Description | Reference |

|---|---|---|---|

| Initiation (Deprotonation) | H₂O₂ + H₂O ⇌ HO₂⁻ + H₃O⁺ | Hydrogen peroxide deprotonates to form the reactive hydroperoxide anion. | taylorandfrancis.com |

| Adduct Formation | HO₂⁻ + O₃ → HO₅⁻ | The hydroperoxide anion reacts with ozone to form a transient adduct. | acs.org |

| Radical Generation (50% Efficiency) | HO₅⁻ → HO₂• + O₃•⁻ | The adduct decomposes into hydroperoxyl and ozonide radicals, leading to •OH formation. | nih.govacs.org |

| O₃•⁻ + H₂O ⇌ •OH + OH⁻ + O₂ | The ozonide radical leads to the formation of the hydroxyl radical. | acs.org | |

| Competing Reaction (50% Inefficiency) | HO₅⁻ → 2O₂ + OH⁻ | A competing decay pathway that does not produce the desired radicals. | acs.org |

Studies have shown that the efficiency of hydroxyl radical generation is dependent on the relative concentrations of the reactants. The optimal molar ratio of hydrogen peroxide to ozone ([H₂O₂]/[O₃]) for maximizing •OH production has been identified.

| [H₂O₂]/[O₃] Input Ratio | Effect on •OH Generation | Observation | Reference |

|---|---|---|---|

| ~0.2 | Optimal | This ratio was found to maximize the exposure to hydroxyl radicals (∫[•OH]dt). | eeer.org |

| > 0.2 | No Significant Increase | Higher ratios did not further enhance •OH production and resulted in higher residual H₂O₂. | eeer.org |

The hydrogenperoxide(1-) anion and its parent compound, H₂O₂, are crucial intermediates in photochemical AOPs, which utilize UV light to initiate oxidation. oxidationtech.com In the UV/H₂O₂ process, the photolysis of hydrogen peroxide generates two hydroxyl radicals per molecule, initiating a powerful oxidation chain. ionexchangeglobal.com

H₂O₂ + hv (UV light) → 2 •OH

Atmospheric Chemistry of Hydroperoxyl Radical (HO₂•) and its Conjugate Base

In the atmosphere, the hydroperoxyl radical (HO₂•) and its conjugate base, the superoxide (B77818) anion (O₂⁻•), are central to radical chemistry. wikipedia.orgwikipedia.org The hydroperoxyl radical is the protonated form of superoxide and exists in equilibrium in aqueous environments like clouds and fog droplets, with a pKa of approximately 4.88. wikipedia.orgacs.org These species are distinct from the hydrogenperoxide(1-) anion (HO₂⁻), which is the conjugate base of hydrogen peroxide (H₂O₂) and has a much higher pKa of ~11.75. wikipedia.org The chemistry of HO₂• is fundamental to the oxidizing capacity of the atmosphere. lu.se

The hydroperoxyl radical (HO₂•) is one of the most important oxidants in the troposphere, part of the HOₓ family (which also includes the hydroxyl radical, •OH). lu.seharvard.edu It is formed primarily from the reaction of hydroxyl radicals with carbon monoxide (CO) and volatile organic compounds (VOCs). wikipedia.orgconfex.com

•OH + CO (+ O₂) → HO₂• + CO₂

HO₂• participates in critical atmospheric reaction cycles. For instance, it reacts with nitric oxide (NO) to produce nitrogen dioxide (NO₂). acs.org This reaction is a key step in the photochemical production of tropospheric ozone (O₃), a major component of smog. acs.orgconfex.com

HO₂• + NO → •OH + NO₂

The subsequent photolysis of NO₂ regenerates NO and produces an oxygen atom that combines with molecular oxygen to form ozone. The hydroperoxyl radical is thus deeply involved in the chemical cycles that control the abundance of trace gases and pollutants in the troposphere. lu.sersc.org

The hydroperoxyl radical is the primary precursor to gas-phase hydrogen peroxide (H₂O₂) in the atmosphere. nih.govresearchgate.net Atmospheric H₂O₂ is formed predominantly through the self-reaction (dismutation) of two hydroperoxyl radicals. confex.comharvard.edu

HO₂• + HO₂• → H₂O₂ + O₂

This reaction makes the concentration of HO₂• a direct controller of the atmospheric H₂O₂ budget. harvard.edu Hydrogen peroxide is itself an important atmospheric oxidant, particularly in the aqueous phase (e.g., oxidizing SO₂ in clouds), and also acts as a significant reservoir for HOₓ radicals, as its photolysis regenerates hydroxyl radicals. nih.govharvard.edu

| Reaction Type | Chemical Equation | Significance | Reference |

|---|---|---|---|

| Formation | •OH + CO (+ O₂) → HO₂• + CO₂ | Major pathway for HO₂• formation from the oxidation of carbon monoxide. | confex.comharvard.edu |

| Ozone Production Cycle | HO₂• + NO → •OH + NO₂ | Oxidizes NO to NO₂, which leads to photochemical ozone formation. | acs.org |

| H₂O₂ Formation | HO₂• + HO₂• → H₂O₂ + O₂ | The main source of atmospheric hydrogen peroxide. | nih.govresearchgate.netharvard.edu |

| Ozone Destruction | HO₂• + O₃ → •OH + 2O₂ | A reaction that contributes to the removal of ozone. | harvard.edu |

Catalytic Roles in Chemical Transformations

Beyond the Peroxone process, hydrogen peroxide and its anion are involved in numerous other catalytic transformations. In Fenton and Fenton-like processes, H₂O₂ reacts with an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals for pollutant degradation. ionexchangeglobal.comspartanwatertreatment.com

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Heterogeneous Catalysis Involving Hydroperoxide Anion Intermediates

The hydroperoxide (OOH) intermediate plays a critical role in the selectivity of heterogeneous catalytic reactions. nih.gov The dynamics of this intermediate, including its formation, stability, and subsequent reactions on the catalyst surface, are crucial in determining the final product distribution, particularly in hydrogenation and oxidation processes. nih.gov The surface of a heterogeneous catalyst is directly involved in the adsorption and dissociation of molecules and oxygenated intermediates like the hydroperoxide anion. mdpi.com

In the direct synthesis of hydrogen peroxide (H₂O₂) from hydrogen and oxygen, the hydroperoxide intermediate is fundamental. nih.gov Density functional theory and molecular dynamics studies have explored the hydrogenation of this intermediate on various metal surfaces. nih.gov For instance, the hydrogenation of the hydroperoxide intermediate can lead to the desired product, hydrogen peroxide, or undergo side reactions such as O-O bond cleavage to form water, which reduces selectivity. nih.gov

The choice of catalyst material significantly influences the behavior of the hydroperoxide intermediate. Studies comparing palladium (Pd) surfaces with palladium-gold (PdAu) alloy surfaces have shown that the alloy surface is more selective for H₂O₂ formation. nih.gov This increased selectivity is attributed to the fact that OOH hydrogenation is more exothermic on the PdAu surface. nih.gov Furthermore, the dissociation of the OOH* intermediate into OH* + O* is more hindered on the alloy surface compared to the clean Pd surface, which limits unwanted side reactions leading to water formation. nih.gov The interaction between the metal catalyst and a support material, such as titanium dioxide (TiO₂), also affects catalytic activity. cardiff.ac.uk

The controlled decomposition of hydrogen peroxide is another significant area where hydroperoxide anion intermediates are central. Various solid catalysts, including metals like silver and metal oxides such as manganese oxide (MnO₂) and iron oxides, are employed. proakademia.eu Goethite (α-FeOOH), a crystalline iron oxide, facilitates the decomposition of H₂O₂ in aqueous mediums, a process that involves the transition to an anion form. proakademia.eu Metal-organic frameworks (MOFs) with iron centers, such as MIL-53(Fe), have also been shown to be effective nanozymes for the catalytic decomposition of H₂O₂, mimicking the behavior of natural catalase enzymes. rsc.org These materials provide stable and recyclable catalytic systems. rsc.orgresearchgate.net

In the oxidation of organic compounds, heterogeneous catalysts can promote the formation of valuable chemicals via hydroperoxide intermediates. For example, the oxidation of furfural (B47365) using a niobia catalyst can produce tartaric acid, with hydrogen peroxide as the oxidant. rsc.org The reaction network involves multiple steps where hydrogen peroxide is consumed to transform the initial reactant into various products. rsc.org

Interactive Data Table: Comparison of Catalyst Surfaces in Hydroperoxide Hydrogenation

| Catalyst Surface | OOH* Dissociation Barrier (to OH* + O*) | H₂O₂ Formation | Selectivity for H₂O₂ | Reference |

|---|---|---|---|---|

| Clean Palladium (Pd) | Hindered by 0.44 eV | Less Favorable | Lower | nih.gov |

Homogeneous Catalysis Systems

In homogeneous catalysis, the hydroperoxide anion is a key intermediate in a variety of liquid-phase oxidation and decomposition reactions, often involving soluble metal complexes. rsc.orgacs.org These systems are crucial for both industrial chemical synthesis and understanding biogeochemical processes.

One major area is the metal-catalyzed decomposition of hydroperoxides. Dissolved metals and organic acids can catalyze hydroperoxide decomposition pathways. acs.org For example, the decomposition of hydroperoxides like cumene (B47948) hydroperoxide (CHP), dodecane (B42187) hydroperoxide (DHP), and ethylbenzene (B125841) hydroperoxide (EBHP) in hydrocarbon solvents follows first-order kinetics, with the decomposition rates varying significantly depending on the hydroperoxide's structure. acs.org While often referred to as "catalyzed," the metal can be consumed during the process, forming new metal complexes rather than being regenerated like a true catalyst, making "metal-assisted" a more accurate description in some cases. acs.org

The oxygen reduction reaction (ORR) is another process where hydroperoxide intermediates are central. In protic media, the reduction of dioxygen (O₂) can proceed through a 2-electron, 2-proton pathway to form hydrogen peroxide. rsc.org This process is initiated by the formation of a metal-bound superoxide species, which is then protonated to yield a metal-hydroperoxo (M-OOH) intermediate. rsc.org The stability and reactivity of this intermediate determine whether H₂O₂ is released or further reduced to water. rsc.org Molecular manganese (Mn) complexes have been studied as catalysts for this reaction. rsc.org

Homogeneous catalytic systems are also widely used for the selective oxidation of organic substrates using hydrogen peroxide. rjsvd.com Tungsten-based catalysts are particularly effective. A tetrahexylammonium (B1222370) (THA) salt of a peroxotungstate complex, (THA)₂[W₂O₃(O₂)₄], has demonstrated high catalytic activity for the oxidation of olefins like cis-cyclooctene and geraniol, as well as alkanes like cyclooctane. ua.ptresearchgate.net In the oxidation of cyclooctane, cyclooctyl hydroperoxide is formed as a key product alongside the corresponding alcohol and ketone. ua.ptresearchgate.net Similarly, manganese-substituted polyoxometalates have been used to catalyze the oxidation of alkanes, showing high selectivity for the corresponding alkyl hydroperoxide. researchgate.net

Supramolecular chemistry offers novel approaches to homogeneous catalysis. A self-assembled hexameric capsule has been shown to activate hydrogen peroxide for the selective metal-free oxidation of thioethers to sulfoxides. bohrium.com In this system, the capsule is believed to activate the H₂O₂ by displacing water molecules within its hydrogen-bonded network, thereby enhancing its electrophilic character and stabilizing the polar transition state of the oxidation reaction. bohrium.com

Interactive Data Table: Homogeneous Catalytic Oxidation with H₂O₂

| Catalyst System | Substrate | Main Product(s) | Conversion (%) | Time (h) | Reference |

|---|---|---|---|---|---|

| (THA)₂[W₂O₃(O₂)₄] | cis-Cyclooctene | Epoxide | 100 | 4 | ua.ptresearchgate.net |

| (THA)₂[W₂O₃(O₂)₄] | Geraniol | 2,3-Epoxide (94% selectivity) | 88 | 5 | ua.ptresearchgate.net |

| (THA)₂[W₂O₃(O₂)₄] | Cyclooctane | Cyclooctanone, Cyclooctanol, Cyclooctyl hydroperoxide | 90 | 6 | ua.ptresearchgate.net |

| (THA)₂[W₂O₃(O₂)₄] | Cyclooctane | Cyclooctanone, Cyclooctanol, Cyclooctyl hydroperoxide | 97 | 12 | ua.ptresearchgate.net |

| Manganese-substituted Polyoxometalate | Cyclooctane | Cyclooctyl hydroperoxide | 13-96 | 9 | researchgate.net |

Biological Functions and Oxidative Stress Implications of the Hydrogenperoxide 1 Anion

Participation in Cellular Signaling Pathways

The hydrogenperoxide(1-) anion, and its protonated form hydrogen peroxide (H₂O₂), play a significant role as signaling molecules in a multitude of cellular pathways. nih.govmdpi.com Historically viewed as merely a toxic byproduct of aerobic metabolism, it is now recognized as a key second messenger, comparable to nitric oxide and hydrogen sulfide. nih.gov This small and diffusible molecule can cross cellular membranes, partly via aquaporin channels, allowing it to act both within the cell of its origin and on neighboring cells. nih.gov Its signaling function is concentration-dependent; at low, controlled levels, it modulates specific signaling cascades, while at high concentrations, it contributes to oxidative stress and cellular damage. mdpi.com

The mechanism of its signaling action often involves the reversible oxidation of specific cysteine residues on target proteins, such as protein phosphatases, kinases, and transcription factors. mdpi.comnih.gov This post-translational modification can alter the protein's activity, conformation, or interaction with other molecules, thereby transducing the signal. mdpi.com This process of "redox signaling" is crucial for a variety of physiological responses. nih.gov

Regulation of Cell Growth, Differentiation, and Apoptosis

The hydrogenperoxide(1-) anion is a critical regulator of fundamental cellular processes, including cell growth, differentiation, and programmed cell death (apoptosis). nih.govoup.com Its role as an intracellular signal can trigger genetic programs that influence the cell cycle and proliferation. nih.gov For instance, the expression of Nox1, an enzyme that produces superoxide (B77818) which is then converted to hydrogen peroxide, has been shown to increase cell growth rates. nih.gov Conversely, the introduction of catalase, an enzyme that degrades hydrogen peroxide, can normalize the growth rate of these cells. nih.gov

In the context of cell differentiation, fluctuations in hydrogenperoxide(1-) levels are integral. For example, an increase in its concentration has been observed to induce the differentiation of various stem cell types, including hematopoietic and vascular muscle cells. mdpi.com

The role of hydrogenperoxide(1-) in apoptosis is complex and dose-dependent. nih.gov At lower concentrations, it can act as a pro-apoptotic signal, often through the mitochondrial pathway, leading to the release of cytochrome c and the activation of caspases. nih.govspandidos-publications.com However, at higher concentrations, it can induce necrosis or necroptosis. nih.govspandidos-publications.com The sensitivity of different cell types to hydrogenperoxide(1-)-induced apoptosis varies significantly. nih.gov

| Cell Process | Role of Hydrogenperoxide(1-) | Key Research Findings |

| Cell Growth | Can act as a mitogenic signal, promoting proliferation. | Overexpression of Nox1, leading to increased H₂O₂ levels, enhances cell growth rates. nih.gov |

| Differentiation | Increased levels can induce the differentiation of stem cells. | Studies in Drosophila and mammals show that elevated H₂O₂ promotes hematopoietic and vascular muscle cell differentiation. mdpi.com |

| Apoptosis | Can trigger programmed cell death, often via the mitochondrial pathway. | Transient exposure to H₂O₂ can lead to loss of mitochondrial membrane potential and caspase activation. nih.gov |

Involvement in Immune Response Mechanisms

The hydrogenperoxide(1-) anion is a central component of the innate immune response, acting as a powerful antimicrobial agent. nih.govdroracle.ai Phagocytic immune cells, such as neutrophils and macrophages, generate a "respiratory burst" upon encountering pathogens. mdpi.comnih.gov This process involves the rapid production of superoxide anions by the NADPH oxidase enzyme complex, which are then quickly converted to hydrogen peroxide by superoxide dismutase. nih.govdroracle.ai

This locally high concentration of hydrogen peroxide serves several functions in host defense. It can directly kill invading microorganisms. nih.gov Furthermore, in neutrophils, the enzyme myeloperoxidase utilizes hydrogen peroxide and chloride ions to produce hypochlorous acid (HOCl), a highly potent antimicrobial agent. mdpi.comdroracle.ai Hydrogen peroxide also acts as a chemoattractant, guiding immune cells to the site of injury or infection. nih.govresearchgate.net Upon tissue damage, a gradient of hydrogen peroxide is established, which serves as an initial signal to recruit leukocytes. researchgate.net

| Immune Cell | Enzyme System | Function of Hydrogenperoxide(1-) |

| Neutrophils | NADPH oxidase, Myeloperoxidase | Direct pathogen killing, production of hypochlorous acid, chemoattraction. nih.govdroracle.airesearchgate.net |

| Macrophages | NADPH oxidase | Pathogen killing. mdpi.com |

Contribution to Oxidative Damage of Biomolecules

While essential for signaling and immunity, an overabundance of the hydrogenperoxide(1-) anion can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. mdpi.comnih.gov This excess can cause significant damage to vital biomolecules, including lipids, proteins, and nucleic acids. nih.govlibretexts.orgnih.gov

Hydrogen peroxide itself is a relatively stable molecule, but in the presence of transition metals like iron (Fe²⁺) or copper (Cu⁺), it can participate in the Fenton reaction to generate the highly reactive and damaging hydroxyl radical (•OH). wikipedia.org This radical can react indiscriminately with most biological molecules at diffusion-controlled rates. nih.gov Oxidative damage to DNA can result in modified bases, such as 8-oxo-2'-deoxyguanosine, as well as single and double-strand breaks, which can be mutagenic. nih.govwikipedia.org Proteins can undergo oxidation of their amino acid side chains, leading to loss of function, aggregation, and increased susceptibility to degradation. nih.gov

Lipid Peroxidation Initiation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) that are abundant in cellular membranes. wikipedia.org This process can be initiated by reactive oxygen species, including those derived from the hydrogenperoxide(1-) anion. semanticscholar.org While hydrogen peroxide itself is not highly reactive towards lipids, the hydroxyl radical generated from it via the Fenton reaction is a potent initiator of lipid peroxidation. nih.gov

The initiation step involves the abstraction of a hydrogen atom from a PUFA, forming a lipid radical (L•). wikipedia.org This radical can then react with molecular oxygen to form a lipid peroxyl radical (LOO•), which can propagate the chain reaction by abstracting a hydrogen atom from another PUFA, forming a lipid hydroperoxide (LOOH) and a new lipid radical. wikipedia.org This cascade can lead to a loss of membrane fluidity, impaired function of membrane-bound proteins, and the formation of reactive aldehydes that can cause further cellular damage. semanticscholar.org Some studies have also implicated peroxidase enzymes in the initiation of lipid peroxidation in the presence of hydrogen peroxide and halide ions. agri.gov.il

| Biomolecule | Type of Damage | Consequence |

| DNA | Base modifications (e.g., 8-oxoguanine), strand breaks. nih.govwikipedia.org | Mutations, genomic instability. |

| Proteins | Amino acid oxidation, aggregation. nih.gov | Loss of enzymatic activity, impaired cellular function. |

| Lipids | Peroxidation of polyunsaturated fatty acids. wikipedia.org | Disruption of membrane integrity, loss of fluidity. |

Metabolic Generation of Hydrogenperoxide(1-) Anion

The hydrogenperoxide(1-) anion is continuously generated as a byproduct of normal metabolic processes in aerobic organisms. mdpi.com The primary source of its precursor, the superoxide anion, is the mitochondrial electron transport chain, but it can also be produced by various oxidoreductase enzymes located in different cellular compartments. nih.govnih.gov

Formation in Mitochondrial Respiration

Mitochondria are the primary sites of cellular respiration and also the main source of endogenous reactive oxygen species. nih.govnih.gov During oxidative phosphorylation, electrons are passed along a series of protein complexes in the inner mitochondrial membrane. youtube.com A small fraction of these electrons can "leak" and directly reduce molecular oxygen, leading to the formation of the superoxide anion (O₂•⁻). nih.govnih.gov This process can occur at several sites within the electron transport chain, with Complex I and Complex III being major contributors. youtube.com

The superoxide anion produced in the mitochondrial matrix is rapidly converted to hydrogen peroxide by the enzyme manganese superoxide dismutase (MnSOD). daneshyari.com The resulting hydrogen peroxide can then be detoxified by mitochondrial antioxidant enzymes such as glutathione (B108866) peroxidase and peroxiredoxin, or it can diffuse out of the mitochondria to participate in cellular signaling or contribute to oxidative stress. daneshyari.com The rate of hydrogen peroxide formation in mitochondria is influenced by the metabolic state of the cell, with conditions such as high membrane potential and reverse electron transport being associated with increased production. youtube.com

| Mitochondrial Complex | Mechanism of Superoxide Production |

| Complex I (NADH:ubiquinone oxidoreductase) | Electron leakage from the flavin mononucleotide (FMN) and semiquinone. youtube.com |

| Complex III (Cytochrome bc₁ complex) | Electron leakage from the Q-cycle. youtube.com |

Enzymatic Regulation by Superoxide Dismutase (SOD)

The concentration and biological activity of the Hydrogenperoxide(1-) anion, also known as the hydroperoxy radical (HO₂•), are intrinsically linked to the enzymatic activity of Superoxide Dismutase (SOD). While SOD does not directly catalyze a reaction involving the Hydrogenperoxide(1-) anion, it regulates its formation by acting on its conjugate base, the superoxide anion (O₂•⁻).

In aqueous biological systems, the superoxide anion and the hydroperoxy radical exist in a pH-dependent equilibrium. The acidity constant (pKa) for this equilibrium is approximately 4.8. libretexts.org This indicates that at physiological pH (around 7.4), the vast majority of the species exists as the superoxide anion. However, the small fraction that exists as the more reactive hydroperoxy radical plays a significant role in oxidative stress.

The primary function of Superoxide Dismutase is to catalyze the dismutation of the superoxide anion into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This reaction is remarkably efficient, with SOD enzymes exhibiting catalytic rate constants that approach the diffusion-controlled limit. nih.gov By rapidly removing superoxide from the cellular environment, SOD shifts the equilibrium away from the formation of the Hydrogenperoxide(1-) anion, thereby reducing its steady-state concentration.

The enzymatic action of SOD is a critical defense mechanism against the oxidative damage initiated by the Hydrogenperoxide(1-) anion. The hydroperoxy radical is a potent initiator of lipid peroxidation, a chain reaction that can cause significant damage to cellular membranes. nih.gov By diminishing the available pool of its precursor, superoxide, SOD effectively inhibits the initiation of this damaging process. Research has demonstrated that the presence of SOD can decrease the rate of lipid peroxidation in model systems such as micelles. researchgate.net